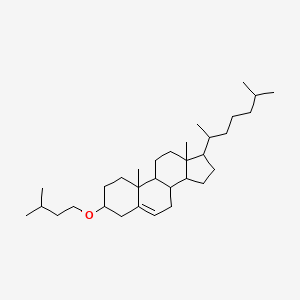

Cholesteryl isoamyl ether

Description

Significance of Ether Lipids in Biological and Model Systems Research

Ether lipids are a class of lipids in which a hydrocarbon chain is attached to the glycerol (B35011) or other backbone by an ether linkage, in contrast to the more common ester linkage found in most fats and oils. This structural difference confers unique chemical and physical properties that have profound implications for their roles in biological systems. echemi.comnih.gov In cell membranes, ether lipids can influence membrane fluidity, stability, and the formation of specialized microdomains like lipid rafts. mdpi.com They are integral to the structure of cellular membranes in various organisms and are particularly abundant in certain tissues such as the heart and nervous system. echemi.comnih.gov

Research has shown that ether lipids are not merely structural components but also participate in cellular signaling pathways and can act as antioxidants. echemi.com The ether bond is more resistant to chemical and enzymatic degradation than the ester bond, which provides stability in specific cellular environments. In model systems, such as artificial membranes and liposomes, synthetic ether lipids like cholesteryl ethers are invaluable tools for studying the biophysical properties of membranes, including permeability and the effects of cholesterol on bilayer organization. nih.govnih.gov

Evolution of Research on Cholesteryl Ethers

The study of cholesterol and its derivatives has a long history, dating back to the 19th century with the initial discovery of liquid crystals in cholesteryl benzoate. libretexts.org Research into cholesteryl esters, which are the predominant form of cholesterol storage and transport in the body, has been extensive, particularly in the context of atherosclerosis and lipoprotein metabolism. mriquestions.com

The investigation of cholesteryl ethers, while not as extensive as that of their ester counterparts, has provided crucial insights into the role of the linkage type at the 3-β position of the cholesterol molecule. Early research focused on the synthesis of various cholesteryl alkyl ethers to understand their chemical properties and potential applications. nih.govnih.gov These synthetic efforts paved the way for more detailed studies into their liquid crystalline behavior and their utility as non-hydrolyzable analogs of cholesteryl esters in biological research. wur.nl The development of sophisticated analytical techniques has further enabled the characterization of these compounds and their interactions within lipid assemblies. nih.gov

Scope and Objectives of Cholesteryl Isoamyl Ether Research

The research focus on this compound is centered on understanding its specific properties and potential applications as a non-metabolizable lipid probe and a component in advanced materials. Key objectives in the study of this compound include:

Synthesis and Characterization: Developing efficient and specific methods for its synthesis and thoroughly characterizing its physicochemical properties. nih.govnih.gov

Liquid Crystalline Behavior: Investigating its thermotropic liquid crystal phases, which are anticipated based on the behavior of other cholesteryl ethers. wur.nlmdpi.com This includes determining phase transition temperatures and characterizing the different mesophases.

Membrane Interactions: Utilizing this compound in model membrane systems to probe the effects of a non-hydrolyzable ether linkage on lipid bilayer properties, such as fluidity, permeability, and domain formation. nih.govnih.govrsc.org

Biochemical Applications: Employing it as a stable, non-metabolizable marker in studies of lipid trafficking and metabolism, particularly where the hydrolysis of a cholesteryl ester would be a confounding factor. medchemexpress.commedchemexpress.com

Chemical and Physical Properties of this compound

Below is a table summarizing the known chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 74996-30-8 | echemi.com |

| Molecular Formula | C₃₂H₅₆O | echemi.com |

| Molecular Weight | 456.79 g/mol | echemi.com |

| Boiling Point | 516.6 °C at 760 mmHg | echemi.com |

| Density | 0.94 g/cm³ | echemi.com |

| Refractive Index | 1.507 | echemi.com |

| Storage Temperature | -20°C | echemi.com |

Detailed Research Findings on this compound

While specific research exclusively focused on this compound is limited, its properties and behavior can be inferred from studies on similar cholesteryl ethers.

Synthesis

The synthesis of cholesteryl alkyl ethers, including the isoamyl derivative, can be achieved through established chemical methods. One common approach is the Williamson ether synthesis, which involves the reaction of the sodium or potassium salt of cholesterol (cholesterolate) with an appropriate alkyl halide, in this case, isoamyl halide. nih.gov Another effective method involves the alcoholysis of cholesterol p-toluenesulfonate with the corresponding alcohol, which has been shown to be superior for preparing various cholesteryl alkyl ethers. nih.gov

A plausible synthetic route for this compound would involve the following steps:

Preparation of sodium cholesterolate by reacting cholesterol with a strong base like sodium hydride.

Reaction of the resulting cholesterolate with isoamyl bromide or iodide in an appropriate aprotic solvent.

Purification of the crude product using techniques like column chromatography to obtain pure this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the known spectra of cholesterol and ethers, the following characteristics can be anticipated:

¹H NMR: The spectrum would show characteristic signals for the cholesterol steroidal backbone. Additionally, signals corresponding to the isoamyl group would be present, including a triplet for the methylene (B1212753) group attached to the ether oxygen (around 3.5 ppm) and distinct signals for the other methyl and methylene protons of the isoamyl chain. The proton at the C3 position of the cholesterol ring would be shifted downfield due to the ether linkage. hmdb.caresearchgate.net

¹³C NMR: The carbon spectrum would display the numerous signals of the cholesterol skeleton. The carbon of the isoamyl group attached to the ether oxygen would appear in the typical range for ether carbons (around 70-80 ppm). acs.org

IR Spectroscopy: The infrared spectrum would be characterized by the absence of a broad O-H stretching band (which is prominent in cholesterol) and the presence of a strong C-O-C stretching vibration in the fingerprint region (typically between 1000-1200 cm⁻¹), confirming the ether linkage. docbrown.infowpmucdn.comresearchgate.net

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (m/z = 456.8). Fragmentation patterns would likely involve the loss of the isoamyl group and characteristic fragmentation of the cholesterol ring system. nih.govnih.gov

Structure

2D Structure

Properties

IUPAC Name |

10,13-dimethyl-3-(3-methylbutoxy)-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H56O/c1-22(2)9-8-10-24(5)28-13-14-29-27-12-11-25-21-26(33-20-17-23(3)4)15-18-31(25,6)30(27)16-19-32(28,29)7/h11,22-24,26-30H,8-10,12-21H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAJYEZUWQRKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H56O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50306145 | |

| Record name | Cholesteryl isoamyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74996-30-8 | |

| Record name | NSC174258 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholesteryl isoamyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Membrane Biophysics and Cholesteryl Isoamyl Ether Interactions

Integration and Localization within Model and Biological Membranes

Cholesteryl isoamyl ether, an amphiphilic molecule, is structurally composed of the rigid, planar steroid ring system of cholesterol and a flexible isoamyl group linked via an ether bond to the C3 position. This structure allows it to insert into lipid bilayers, orienting its cholesterol core parallel to the acyl chains of phospholipids (B1166683), much like cholesterol itself. However, the replacement of the polar 3β-hydroxyl group with the bulkier, nonpolar isoamyl ether moiety alters its precise positioning and interactions at the membrane's aqueous interface. Unlike cholesterol's hydroxyl group, which resides near the lipid headgroups and can form hydrogen bonds, the isoamyl ether group is more hydrophobic and likely partitions deeper into the acyl chain region of the bilayer.

Studies on analogous compounds, such as cholesteryl methyl ether, have shown they can effectively mimic cholesterol in supporting the growth of sterol-auxotrophic yeast, indicating they fulfill the basic structural roles of cholesterol in natural membranes. ias.ac.in This suggests that this compound would similarly stabilize the bilayer, reducing passive ion permeability and increasing mechanical resilience. The primary difference arises from the ether linkage, which, unlike an ester linkage found in storage forms like cholesteryl esters, permits the molecule to function as a structural membrane component. ias.ac.inlipotype.com

The influence of this compound on membrane dynamics is bimodal and analogous to that of cholesterol, which acts as a bidirectional regulator of fluidity. bioninja.com.aulibretexts.org In membranes composed of phospholipids with unsaturated acyl chains (in the liquid-disordered phase), the rigid steroid ring system of the ether restricts the motional freedom of the lipid tails, thereby decreasing membrane fluidity and increasing rigidity. nih.govsciencedaily.com Conversely, in membranes made of saturated lipids below their phase transition temperature (in the gel phase), the molecule would prevent tight packing and crystallization, thus increasing fluidity. bioninja.com.au

Research on cholesteryl-(2'-hydroxy)-ethyl ether confirmed that it imparts a membrane order parameter similar to that of cholesterol, reinforcing the idea that the sterol core is the primary determinant of this effect. ias.ac.in Therefore, this compound is expected to increase the bending stiffness of fluid membranes, making them more resistant to deformation. nih.gov

Table 1: Comparative Effects of Cholesterol and this compound on Membrane Physical Properties

| Property | Effect of Cholesterol | Inferred Effect of this compound | Rationale / Reference |

| Fluidity (Liquid-Disordered Phase) | Decreases | Decreases | The rigid steroid core restricts acyl chain motion. nih.govias.ac.in |

| Fluidity (Gel Phase) | Increases | Increases | The bulky structure prevents tight lipid packing. bioninja.com.au |

| Bending Rigidity / Stiffness | Increases | Increases | The rigid steroid core stiffens the bilayer. nih.govsciencedaily.com |

| Acyl Chain Order | Increases | Increases | The planar ring system orders adjacent lipid tails. researchgate.netias.ac.in |

| Bilayer Thickness | Increases | Increases | The ordering effect extends acyl chains, thickening the membrane. biorxiv.org |

This compound Influence on Membrane Hydration Properties

Membrane hydration is critically dependent on the chemical nature of the lipid headgroups and the presence of hydrogen-bonding moieties at the lipid-water interface. The ether linkage in this compound, which replaces cholesterol's hydrogen-bonding hydroxyl group, is a key determinant of its influence on interfacial water.

Role in Lipid Microdomain (Raft) Formation and Dynamics

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which function as platforms for protein signaling and trafficking. kenyon.edumdpi.com Cholesterol is essential for the formation of these liquid-ordered (Lo) phases, as its planar structure facilitates tight packing with the saturated acyl chains of sphingolipids. gatech.edu

Given that other cholesteryl ethers can functionally replace cholesterol in some biological contexts, it is plausible that this compound can partition into lipid raft domains. ias.ac.in Its rigid steroid core would be favorable for the ordered environment. However, the presence of the bulky and flexible isoamyl group at the C3 position could introduce packing defects not seen with cholesterol. This might alter the stability, size, or lifetime of lipid rafts, or modulate the partitioning of specific proteins and lipids into these domains. For instance, the antitumor ether lipid edelfosine (B1662340) is known to accumulate in and reorganize lipid rafts, demonstrating that ether-linked molecules can profoundly impact raft structure and function. mdpi.com

This compound Modulation of Transmembrane Protein Function

The function of many transmembrane proteins is exquisitely sensitive to the biophysical properties of the surrounding lipid bilayer. nih.govnih.gov this compound can modulate protein function through two principal mechanisms: alteration of bulk membrane properties and modification of specific lipid-protein interactions.

By increasing membrane thickness and rigidity, this compound can induce hydrophobic mismatch with transmembrane domains, forcing conformational changes in the protein. nih.govnih.gov This indirect mechanism affects the activity of a wide range of membrane proteins, including ion channels and G-protein coupled receptors (GPCRs).

More directly, the absence of the 3β-hydroxyl group is a critical distinction from cholesterol. This hydroxyl group is known to form specific hydrogen bonds with amino acid residues on certain proteins, acting as a direct ligand to allosterically modulate their function. nih.govnih.gov this compound, lacking this group, would be incapable of forming these specific interactions. Consequently, while it may replicate cholesterol's bulk effects on the membrane, it would likely fail to reproduce the specific functional modulation that depends on direct hydrogen bonding, leading to a different pharmacological or physiological profile for affected proteins.

Effects on Ion Channel Gating and Activity

There is currently no available scientific literature or research data detailing the specific effects of this compound on the gating mechanisms or activity of any ion channels.

Influence on Membrane Protein Interactions and Conformational Changes

Information regarding the influence of this compound on the interactions and conformational changes of membrane proteins is not present in the current body of scientific research.

Comparative Biophysical Analysis with Cholesteryl Esters and Cholesterol

A comparative biophysical analysis of this compound with cholesterol and other cholesteryl esters is not available in published research. Such an analysis would require experimental data that has not yet been reported.

Distinctions in Membrane Condensing and Ordering Effects

Specific data on the membrane condensing and ordering effects of this compound, which would allow for a distinction from cholesterol and cholesteryl esters, has not been documented in scientific studies.

Biological Roles and Mechanistic Studies of Cholesteryl Isoamyl Ether and Analogues

Cholesteryl Isoamyl Ether as a Biological Material in Life Science Research

This compound, also known as O-isopentyl-cholesterol, is commercially available as a biochemical reagent intended for use as a biological material or organic compound in life science research. nih.govmedchemexpress.commedchemexpress.com It is supplied for early discovery research as part of a collection of rare and unique chemicals. Its primary utility stems from its nature as a cholesteryl ether. Cholesteryl ethers are frequently used as non-metabolizable tracers in studies of lipid and lipoprotein metabolism. nih.gov The ether linkage in these molecules is resistant to hydrolysis by mammalian cellular enzymes, which allows them to serve as stable markers for tracking the cumulative uptake of labeled lipid particles into cells. nih.gov While general cholesteryl ethers like cholesteryl oleoyl (B10858665) ether and cholesteryl hexadecyl ether have been used in such studies, specific applications and findings related to this compound are not documented in the available literature. nih.gov

Participation in Cellular Lipid Metabolism and Homeostasis

The role of cholesteryl esters, the naturally occurring counterparts to cholesteryl ethers, in cellular lipid metabolism is well-established. However, direct studies on the participation of this compound in these processes are absent from current scientific literature.

Role in Lipid Transport and Intracellular Storage Mechanisms

Cholesteryl esters are the primary form in which cholesterol is transported in lipoproteins and stored within cells in lipid droplets. nih.govplos.orgmdpi.com This storage prevents the cytotoxic effects of excess free cholesterol. nih.gov Non-hydrolyzable cholesteryl ethers are used as analogs to trace these pathways. nih.govahajournals.org They are incorporated into lipoproteins and can be used to measure the influx of cholesteryl esters into tissues like the aortic wall. ahajournals.org However, no studies have been published that specifically utilize or investigate this compound for tracking lipid transport or its mechanisms of intracellular storage.

Interplay with Cholesteryl Ester Metabolism and Lipid Droplet Dynamics

The accumulation of cholesteryl esters in lipid droplets is a dynamic process regulated by the balance between their synthesis by acyl-CoA:cholesterol acyltransferases (ACATs) and their hydrolysis by neutral cholesterol ester hydrolase (NCEH). nih.govgoogle.com Lipid droplets are now understood to be highly dynamic organelles central to lipid and energy homeostasis. plos.org They consist of a neutral lipid core, primarily triacylglycerols and cholesteryl esters, surrounded by a phospholipid monolayer and associated proteins. plos.orgembopress.org The protein and lipid composition of lipid droplets can vary depending on the cell type and metabolic state. plos.orgembopress.org While the general principles of cholesteryl ester metabolism and lipid droplet dynamics are well-researched, there is no available data on how this compound might interact with or influence these processes. For instance, a study on indoline-based ACAT inhibitors noted 1-pentyl and 1-isopentyl derivatives in the context of evaluating the relationship between lipophilicity and biological activity, but this does not directly implicate this compound in ACAT-related metabolism. nih.gov

Contributions to Ether Lipid Biosynthesis Pathways

Ether lipids, characterized by an ether bond at the sn-1 position of the glycerol (B35011) backbone, have their own distinct biosynthetic pathway that begins in the peroxisome. nih.govnih.gov This pathway is separate from the synthesis of ester-linked lipids. Key enzymes in this pathway include glyceronephosphate O-acyltransferase (GNPAT) and alkylglycerone phosphate (B84403) synthase (AGPS). nih.gov this compound, being a sterol ether rather than a glycerolipid, is not a direct intermediate or product of this canonical ether lipid biosynthesis pathway. The biosynthesis of cholesterol itself follows a complex pathway starting from acetyl-CoA, with isopentenyl diphosphate (B83284) being a key intermediate. nih.govacs.org There is no evidence in the literature to suggest that this compound contributes to or is a product of known ether lipid or cholesterol biosynthesis pathways.

Functional Roles in Cellular Signaling Pathways

Lipids, including cholesterol and its derivatives, are critical components of cellular membranes and can modulate the function of membrane proteins and signaling pathways. The interaction of cholesterol with phospholipids (B1166683) influences membrane fluidity and the formation of lipid rafts, which are important for cellular signaling. mdpi.com While ether lipids have been shown to be important for membrane structure and signaling, specific studies on the role of this compound in any cellular signaling pathway are currently not available. nih.govnih.gov

Implications in Disease Models and Longevity Research

Alterations in cholesteryl ester metabolism and storage are implicated in various diseases, most notably atherosclerosis, where the accumulation of cholesteryl esters in macrophages leads to foam cell formation. nih.govsemanticscholar.orgamanote.com Consequently, the enzymes involved in cholesteryl ester metabolism are targets of research for disease intervention. umin.ac.jp Furthermore, studies in model organisms like Caenorhabditis elegans have linked the biosynthesis of ether lipids to lifespan extension, suggesting a role for this class of lipids in longevity. embopress.org However, there are no published studies investigating the effects or implications of this compound in any disease models or in the context of longevity research.

Modulation of Aging and Lifespan in Model Organisms

Studies have demonstrated that the biosynthesis of ether lipids is crucial for the lifespan-extending effects of certain interventions, such as treatment with the biguanide (B1667054) metformin (B114582). nih.govelifesciences.org The key enzymes in the ether lipid biosynthetic pathway, including fatty acyl-CoA reductase (FARD-1), GNPAT (ACL-7 in C. elegans), and AGPS (ADS-1 in C. elegans), have been identified as critical players. nih.govnih.gov Loss-of-function mutations in the genes encoding these enzymes can abrogate the lifespan extension conferred by interventions like dietary restriction and metformin treatment. nih.govelifesciences.org

Conversely, the overexpression of fard-1, a key enzyme responsible for producing fatty alcohols necessary for ether lipid synthesis, has been shown to be sufficient to extend the lifespan of C. elegans. nih.govelifesciences.org This suggests that enhancing the flux through the ether lipid biosynthetic pathway can be a pro-longevity strategy. The mechanism appears to involve the activation of metabolic stress defenses, mediated by the transcription factor SKN-1/Nrf. nih.gov

Phenotypic analysis of C. elegans mutants deficient in ether lipid synthesis has revealed the importance of these lipids for optimal lifespan, as well as for fertility and resistance to oxidative stress. nih.gov These findings underscore the fundamental role of ether lipids in maintaining organismal health and promoting longevity, providing a strong rationale for investigating the specific effects of this compound and its analogues in this context.

| Gene (C. elegans) | Mammalian Homolog | Function | Impact on Lifespan | Reference |

|---|---|---|---|---|

| fard-1 | FAR1 | Fatty acyl-CoA reductase; produces fatty alcohols for ether lipid synthesis. | Overexpression extends lifespan. Loss-of-function abrogates metformin-induced lifespan extension. | nih.govelifesciences.org |

| acl-7 | GNPAT | Glyceronephosphate O-acyltransferase; catalyzes the first step of ether lipid synthesis. | Loss-of-function abrogates metformin-induced lifespan extension. | nih.gov |

| ads-1 | AGPS | Alkylglycerone phosphate synthase; forms the ether bond. | Loss-of-function abrogates metformin-induced lifespan extension. | nih.gov |

Potential Link to Metabolic Disorders and Membrane-Related Pathologies

Ether lipids, including potential analogues of this compound, are integral components of cellular membranes and are implicated in various metabolic processes. Their unique structural properties, conferred by the ether linkage at the sn-1 position of the glycerol backbone, influence membrane fluidity, dynamics, and the formation of specialized microdomains known as lipid rafts. nih.govhep.com.cn Disruptions in ether lipid metabolism have been associated with several metabolic disorders.

Lipidomic profiling studies in human populations have revealed associations between reduced levels of circulating ether lipids, particularly plasmalogens, and obesity. frontiersin.org Furthermore, decreased serum ether lipid levels have been linked to hypertension. nih.gov In the context of non-alcoholic fatty liver disease (NAFLD), decreased levels of docosahexaenoic acid-containing plasmalogens have been observed, which are associated with impaired expression of PPARα, a key regulator of fatty acid oxidation. nih.gov

The role of ether lipids in the organization and stability of lipid rafts is particularly noteworthy. nih.govhep.com.cn Lipid rafts are cholesterol- and sphingolipid-rich membrane domains that serve as platforms for cellular signaling. mdpi.com Given that cholesteryl ethers can act as cholesterol analogues, their incorporation into membranes could modulate the structure and function of these rafts. ias.ac.in For instance, the antitumor ether lipid edelfosine (B1662340) exerts its effects by accumulating in lipid rafts. mdpi.com While mitochondria are generally considered cholesterol-poor, an increase in mitochondrial cholesterol has been reported in several disease states. mdpi.com

The stability of the ether bond makes cholesteryl ethers, such as cholesteryl oleoyl ether and cholesteryl linoleyl ether, useful as non-metabolizable tracers to study lipoprotein metabolism and its dysregulation in conditions like atherosclerosis. nih.govahajournals.org These analogues accumulate in cells after uptake, providing a marker for cumulative lipid particle uptake. nih.gov However, it is crucial to verify the biological stability of each specific cholesteryl ether, as some have been shown to be unexpectedly hydrolyzed in vitro and in vivo. nih.gov

| Ether Lipid Class/Species | Associated Metabolic Condition/Parameter | Observed Association | Reference |

|---|---|---|---|

| Plasmalogens (a class of ether lipids) | Obesity | Reduced circulating levels. | frontiersin.org |

| General Ether Lipids | Hypertension | Decreased serum levels. | nih.gov |

| DHA-containing Plasmalogens | Non-alcoholic fatty liver disease (NAFLD) | Decreased levels associated with impaired PPARα expression. | nih.gov |

| Edelfosine (antitumor ether lipid) | Cancer cell signaling | Accumulates in lipid rafts to induce apoptosis. | mdpi.com |

Investigation of Oxidized Ether Lipid Species and Biological Activities

While direct studies on oxidized this compound are not documented in the reviewed literature, the investigation of oxidized forms of other ether lipids and cholesteryl esters provides a framework for understanding their potential biological activities. The oxidation of lipids, particularly those containing polyunsaturated fatty acids, can generate a complex array of bioactive molecules that play significant roles in inflammatory processes and the pathogenesis of various diseases.

Ether lipids, especially plasmalogens which contain a vinyl-ether bond, can act as endogenous antioxidants, protecting cells from oxidative damage. nih.gov However, the oxidation of the vinyl-ether bond can also produce signaling molecules. For example, oxidation by species produced by eosinophil peroxidase results in an α-bromo fatty aldehyde that acts as a chemoattractant for leukocytes, recruiting them to sites of inflammation. nih.gov

Oxidized cholesteryl esters are known to be present in atherosclerotic lesions and can activate macrophages, contributing to the inflammatory cascade in atherosclerosis. Similarly, oxidized phospholipids can mediate the binding of oxidized low-density lipoprotein (LDL) to scavenger receptors on macrophages, leading to foam cell formation.

The biological activity of these oxidized lipids is highly dependent on their specific chemical structures. The presence of reactive functional groups, such as hydroperoxides, endoperoxides, and aldehydes, allows them to covalently modify proteins and other biomolecules, thereby altering their function. nih.gov For example, specific oxidized cholesteryl esters can activate Toll-like receptor 4 (TLR4) signaling pathways in macrophages, leading to inflammatory responses.

| Oxidized Lipid Species | Parent Lipid Class | Biological Activity | Reference |

|---|---|---|---|

| α-bromo fatty aldehyde | Plasmalogen (Ether Lipid) | Chemoattractant for leukocytes. | nih.gov |

| Oxidized Cholesteryl Esters | Cholesteryl Ester | Activate macrophage inflammatory signaling (e.g., via TLR4). | nih.gov |

| Oxidized Phosphatidylcholines | Phospholipid | Mediate binding of oxidized LDL to scavenger receptors. | nih.gov |

Computational Modeling and Simulation Studies

Atomistic Molecular Dyamics Simulations of Cholesteryl Isoamyl Ether in Membrane Systems

Atomistic molecular dynamics (MD) simulations, where every atom in the system is explicitly represented, offer a high-resolution view of molecular interactions. While direct simulation studies on this compound are not extensively documented in publicly available literature, significant insights can be drawn from simulations of structurally related cholesteryl esters and ether-linked lipids. These studies provide a robust framework for predicting the behavior of this compound within a lipid bilayer.

Atomistic MD simulations of cholesteryl esters, such as cholesteryl oleate, in environments mimicking the core of lipoprotein particles have revealed that these molecules lack translational order but exhibit significant short-range orientational order. The sterol moiety of one molecule tends to align with its neighbors over a distance comparable to a single molecule's size. The hydrocarbon tail of cholesterol shows significant ordering, while the longer ester-linked chain displays weaker ordering relative to the rigid sterol structure. In the context of a lipid bilayer, cholesteryl esters have been observed to reside in the core of the membrane. core.ac.uk

The nature of the linkage at the 3β-hydroxyl group of cholesterol significantly influences its interactions with neighboring lipids. MD simulations have shown a distinct difference in hydrogen bonding patterns between ester- and ether-linked lipids when interacting with cholesterol. In bilayers containing ester-linked phospholipids (B1166683), cholesterol's hydroxyl group preferentially forms hydrogen bonds with the ester carbonyl oxygens of the phospholipids. acs.orgnih.govresearchgate.net Conversely, in bilayers with ether-linked phospholipids, this interaction is absent. Instead, cholesterol's hydroxyl group is more likely to form hydrogen bonds with the phosphate (B84403) oxygen atoms of the phospholipid headgroups. acs.orgnih.govresearchgate.netnih.gov

This shift in hydrogen bonding has significant consequences for cholesterol's position within the bilayer. In ether lipid membranes, cholesterol is induced to adopt a position closer to the bilayer-water interface. acs.orgresearchgate.netnih.gov This altered positioning can lead to dehydration of the phospholipid headgroup region and anisotropic packing of the lipid chains around the cholesterol molecule, which may cause the cholesterol to tilt. acs.orgnih.gov

For this compound, the ether bond replaces the hydroxyl group of cholesterol, precluding it from acting as a hydrogen bond donor. Its primary interactions with phospholipids would be van der Waals forces between its sterol ring and the phospholipid acyl chains, and potential weak polar interactions involving the ether oxygen. The isoamyl chain would interact with the hydrophobic tails of the phospholipids. The absence of the strong hydrogen-bonding capability of free cholesterol would likely alter its ordering effect on the surrounding lipid chains compared to free cholesterol.

| Parameter | Interaction in Ester-Lipid Bilayer | Interaction in Ether-Lipid Bilayer | Inferred Interaction for this compound |

| Primary H-bond Acceptor for Cholesterol-OH | Ester carbonyl oxygen acs.orgnih.govresearchgate.net | Phosphate oxygen acs.orgnih.govresearchgate.netnih.gov | Not Applicable (No -OH group) |

| Cholesterol Position | Deeper in the bilayer | Closer to the interface acs.orgresearchgate.netnih.gov | Deep within the hydrophobic core |

| Primary Interaction with Phospholipids | H-bonding and van der Waals | H-bonding and van der Waals | Van der Waals forces |

Interactive Data Table: Click on the headers to sort the data.

Coarse-Grained Simulations for Larger Scale Lipid Assemblies

To study larger systems over longer timescales, such as the formation of lipid domains or vesicle dynamics, coarse-grained (CG) simulation methods are employed. In CG models, groups of atoms are represented as single interaction sites or "beads". Several CG models, such as the MARTINI force field, have been developed and refined to study lipid membranes containing cholesterol. nih.govchemrxiv.orgscispace.com

These models have been successful in reproducing key experimental observations, such as the condensing effect of cholesterol on lipid bilayers, where the presence of cholesterol increases the order of the phospholipid tails and the thickness of the membrane. scispace.com CG simulations have been used to investigate the phase behavior of multi-component lipid mixtures, revealing the formation of liquid-ordered (Lo) and liquid-disordered (Ld) phases. nih.gov

Theoretical Frameworks for Predicting Cholesteryl Ether Behavior in Lipid Environments

Theoretical models provide a conceptual framework for understanding the thermodynamic principles that govern the behavior of molecules like cholesteryl ether in lipid membranes. The "umbrella model" is one such framework that has been successfully applied to cholesterol. nih.gov This model considers the energetic cost of exposing the nonpolar cholesterol molecule to water, which is mitigated by the "umbrella-like" coverage provided by phospholipid headgroups. This model explains cholesterol's tendency to avoid clustering and its preference for associating with lipids that have large headgroups and saturated acyl chains. nih.gov

The chemical potential of cholesterol in a bilayer, which reflects the interactions with its surroundings, can be calculated and used in Monte Carlo simulations to predict its lateral distribution. nih.govnih.gov These simulations have successfully predicted the formation of regular, ordered distributions of cholesterol at high concentrations. nih.gov

Analytical Research Approaches for Cholesteryl Isoamyl Ether

Spectroscopic Techniques for Structural Elucidation and Dynamics in Membranes

Spectroscopic methods are indispensable for investigating the molecular structure of cholesteryl isoamyl ether and its dynamic interactions within lipid membranes, providing insights that are not accessible through other means.

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-invasive technique for studying the molecular organization, conformation, and dynamics of lipids within model membranes. nsf.gov While specific ssNMR studies on this compound are not prevalent in the literature, the methodologies applied to cholesterol and its ester derivatives are directly applicable. These studies typically utilize isotopes like Deuterium (²H) and Carbon-13 (¹³C) to probe molecular behavior. nsf.govnih.gov

Lineshape analysis in ssNMR provides information on equilibrium structural properties, while relaxation time measurements reveal details about molecular dynamics across a wide range of timescales. nsf.gov For instance, ²H NMR spectroscopy is particularly useful for determining segmental order parameters (SCD) of the lipid acyl chains and the sterol itself, offering a measure of conformational freedom. nsf.gov The addition of cholesterol to phospholipid membranes is known to induce a "liquid-ordered" (lo) phase, characterized by increased conformational order of the lipid chains compared to the liquid-disordered (ld) phase. nsf.gov

By incorporating ¹³C or ²H-labeled this compound into model lipid bilayers, ssNMR could be used to:

Determine its precise orientation and location within the membrane.

Quantify its effect on the ordering and dynamics of neighboring phospholipid chains.

Characterize the rotational dynamics of the isoamyl ether chain and the cholesterol ring system.

High-resolution magic-angle spinning (MAS) techniques, especially when combined with highly ¹³C-enriched cholesterol, have been shown to provide detailed structural and dynamic information, enabling de novo assignments and site-resolved order parameter measurements. nih.gov Paramagnetic ssNMR, using cholesterol analogues, can also provide residue-specific information about interactions with membrane proteins. nih.gov

Table 1: Potential Solid-State NMR Applications for this compound Analysis in Membranes

| NMR Technique | Information Obtained | Potential Application for this compound |

| ²H NMR | Segmental order parameters, molecular orientation, phase behavior. nsf.gov | Quantifying the ordering effect of this compound on the lipid acyl chains and determining its orientation in the bilayer. |

| ¹³C MAS NMR | High-resolution structure, conformational dynamics, specific atom interactions. nih.gov | Elucidating the conformation of the isoamyl ether chain and its interactions with specific lipid groups. |

| Paramagnetic NMR | Intermolecular distances, ligand-protein interaction sites. nih.gov | Studying the proximity and interaction of this compound with membrane-embedded proteins. |

Fluorescence spectroscopy offers a sensitive approach to probe the physicochemical properties of lipid membranes, such as polarity and hydration at the membrane-water interface. nih.govx-mol.com The hydration state of the membrane is critical as it influences the conformation and function of membrane-associated proteins. ccmb.res.in

This technique often employs environmentally sensitive fluorescent probes, such as 6-dodecanoyl-2-dimethylaminonaphthalene (Laurdan), which exhibit a shift in their emission spectrum based on the polarity of their local environment. nih.gov The generalized polarization (GP) of Laurdan is calculated from the emission intensities at two different wavelengths and provides a measure of water content and mobility in the membrane's interfacial region. x-mol.com

Studies comparing ester- and ether-linked phospholipids (B1166683) have shown that ether lipid membranes tend to have tighter packing and a more polar environment at the interface. ccmb.res.in Cholesterol is known to modulate membrane hydration by altering the distribution of water molecules, which can be observed through changes in the fluorescence spectra of probes like Laurdan. nih.govx-mol.com It reduces water penetration along the lipid chains and decreases the dipole relaxation at the interphase. nih.gov

For this compound, fluorescence spectroscopy using probes like Laurdan could be employed to:

Investigate how its incorporation affects the hydration profile and polarity of different types of lipid membranes (e.g., ester- vs. ether-linked phospholipids).

Determine its influence on the membrane's physical state (e.g., gel vs. fluid phase) and the distribution of tightly versus loosely bound water molecules. nih.gov

Assess the depth of its penetration into the lipid bilayer by analyzing the spectral properties of probes located at different depths.

Mass Spectrometry-Based Lipidomics for Cholesteryl Ether Analysis

Mass spectrometry (MS) is a cornerstone of lipidomics, providing the means to identify and quantify a vast array of lipid species in biological samples. However, the analysis of neutral lipids like cholesteryl ethers presents challenges due to their hydrophobicity and poor ionization efficiency with common techniques like electrospray ionization (ESI). nih.govbiorxiv.orgacs.org

ESI-MS/MS is a powerful tool for the structural characterization of lipids. To overcome the poor ionization of cholesteryl ethers and esters, several strategies have been developed. One common approach is the formation of adducts with cations like ammonium (B1175870) (NH₄⁺) or lithium (Li⁺) during analysis in positive ion mode. nih.govnih.gov These adducts ionize more readily, enhancing detection sensitivity.

Upon collision-induced dissociation (CID) in the tandem mass spectrometer, cholesteryl esters and ethers exhibit characteristic fragmentation patterns. The most significant fragmentation is the neutral loss of the ester or ether side chain, resulting in a highly specific product ion corresponding to the cholesteryl cation at a mass-to-charge ratio (m/z) of 369.35. nih.govnih.gov This specific fragment is often used in precursor ion or neutral loss scans to selectively detect all cholesteryl ester/ether species within a complex mixture. nih.gov

For this compound, derivatization is another strategy to improve ionization. Converting the free hydroxyl group of cholesterol (the precursor) to an ester or ether makes it amenable to ESI-MS/MS analysis. nih.gov

Table 2: Predicted ESI-MS/MS Fragmentation for this compound

| Compound | Formula | Exact Mass | Adduct Ion [M+NH₄]⁺ (m/z) | Key Fragment Ion (m/z) | Neutral Loss |

| This compound | C₃₂H₅₆O | 456.4331 | 474.4597 | 369.3516 ([Cholesterol - H₂O + H]⁺) | Isoamyl alcohol (C₅H₁₂O) |

Coupling chromatographic separation with mass spectrometry allows for the resolution and analysis of individual lipid species from complex biological extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the predominant platform for high-throughput lipidomics. acs.org For cholesteryl ethers, reverse-phase LC is typically used for separation prior to MS detection. nih.govbiorxiv.org This method separates lipids based on their hydrophobicity. A common setup involves a C18 column with a gradient elution using solvents like methanol, isopropanol, and water, often with additives like ammonium formate (B1220265) and formic acid to improve chromatographic peak shape and ionization efficiency. biorxiv.orgacs.org This approach can effectively separate different cholesteryl ether species based on the length and structure of their ether-linked chains. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for analyzing volatile and thermally stable compounds. nih.gov While powerful, the analysis of intact cholesteryl ethers by GC-MS is challenging due to their low volatility. biorxiv.orgamericanpharmaceuticalreview.com Therefore, analysis often involves chemical derivatization, such as silylation of the cholesterol hydroxyl group (if analyzing the precursor), to increase volatility. nih.gov GC-MS can provide detailed structural information and is particularly effective for separating isomers. nih.gov However, the sample preparation can be cumbersome, and the high temperatures required can sometimes lead to degradation of polyunsaturated species. biorxiv.org

Chromatographic Separation Methods for Cholesteryl Ether Species

Before the widespread adoption of mass spectrometry, various chromatographic techniques were used for the separation and isolation of cholesteryl ether and ester species. These methods are still relevant for sample purification and preparative-scale separations.

Gas-Liquid Chromatography (GLC) has been successfully used to separate cholesteryl esters based on both the carbon number and the degree of unsaturation of the fatty acyl chain. nih.gov By using columns with different polarities, the separation can be tailored. For example, non-polar columns like those with OV-1 stationary phases separate esters primarily by carbon number, whereas polar cyanosiloxane columns (e.g., SILAR 10C) provide excellent resolution based on the number of double bonds. nih.govnih.gov This principle would apply to separating a mixture containing this compound from other cholesteryl ethers with different alkyl chains.

Thin-Layer Chromatography (TLC) is a simple, cost-effective method for separating different lipid classes. ebm-journal.org Lipids are spotted on a plate coated with an adsorbent like silica (B1680970) gel and separated based on their polarity as a solvent system moves up the plate. Cholesteryl ethers, being very non-polar, migrate close to the solvent front, well-separated from more polar lipids like free cholesterol, diacylglycerols, and phospholipids. ebm-journal.org While primarily used for qualitative analysis and purification, TLC can be combined with densitometry for semi-quantitative analysis.

Advanced Techniques for Membrane Biophysical Characterization

The biophysical properties of lipid membranes are profoundly influenced by the presence of sterol compounds. While direct, detailed research on the specific effects of this compound on membrane biophysics is limited in publicly accessible literature, its structural similarity to cholesterol and other cholesteryl esters allows for an understanding of its probable impact through the lens of established analytical techniques. Advanced methods such as Langmuir-Blodgett trough analysis, differential scanning calorimetry (DSC), and X-ray diffraction are instrumental in characterizing the interactions between lipids and sterol derivatives in model membrane systems. These techniques provide critical data on molecular packing, phase behavior, and structural organization.

Langmuir-Blodgett Trough

The Langmuir-Blodgett (LB) trough is a primary tool for studying the behavior of amphiphilic molecules at an air-water interface. wikipedia.org It allows for the formation of a monolayer of molecules, which can be compressed to study how molecular packing and surface pressure change. wikipedia.org This technique is invaluable for assessing how a compound like this compound, when incorporated into a lipid monolayer, might alter the membrane's lateral organization and compressibility.

By spreading a lipid or a lipid/cholesteryl ether mixture on an aqueous subphase, a surface pressure-area (Π-A) isotherm is generated. This isotherm provides information about the phase transitions of the monolayer and the mean molecular area. The introduction of a molecule like cholesterol is known to have a condensing effect on phospholipid monolayers, reducing the mean molecular area and altering the film's compressibility. It is hypothesized that this compound would induce similar, though distinct, changes depending on the interactions of its isoamyl ether group at the interface.

For instance, studies on cholesterol monolayers show distinct regions in their isotherms, indicating phase transitions. nih.gov The mean molecular area at monolayer collapse can be precisely determined, offering insight into molecular dimensions under pressure. nih.gov Similar experiments with this compound would elucidate its specific packing properties and condensing effect on various phospholipid monolayers.

Table 1: Illustrative Langmuir Trough Data for Cholesterol Monolayers This table presents example data for cholesterol to illustrate the type of information obtained from Langmuir trough experiments. Specific data for this compound is not currently available.

| Parameter | Value | Reference |

| Monolayer Pre-transition Pressure | 12 - 15 mN/m | nih.gov |

| Mean Molecular Area at Collapse (from 27.101 nmoles) | 36 Ų | nih.gov |

| Mean Molecular Area at Collapse (from 10.163 nmoles) | 28 Ų | nih.gov |

Data sourced from studies on pure cholesterol monolayers.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the phase transitions of lipid bilayers. nih.govnih.gov Liposomes or hydrated lipid dispersions undergo a characteristic main phase transition from a gel (Lβ) phase to a liquid-crystalline (Lα) phase at a specific temperature (Tm). The inclusion of sterols like cholesterol dramatically alters this phase behavior. nih.gov

DSC measures the heat flow required to change the temperature of a sample. For lipid membranes, it reveals the temperature, enthalpy (ΔH), and cooperativity of phase transitions. Cholesterol is known to broaden or even eliminate the main phase transition of phospholipids, inducing a liquid-ordered (lo) phase that is intermediate between the gel and liquid-crystalline states. nih.gov

By analyzing lipid vesicles containing this compound, DSC could determine its influence on membrane fluidity and phase organization. The thermotropic behavior would reveal how the ether linkage and the isoamyl group, compared to cholesterol's hydroxyl group, affect the ordering of adjacent phospholipid acyl chains. Studies on cholesterol's effect on asymmetric phosphatidylcholines, for example, show that increasing cholesterol concentration decreases the phase transition temperature and enthalpy, with the transition vanishing at high cholesterol content. nih.gov

Table 2: Example DSC Data Showing the Effect of Cholesterol on C(18):C(10)PC Phase Transition This table illustrates the typical effects of a sterol on lipid phase transitions as measured by DSC. The data pertains to cholesterol.

| Cholesterol (mol%) | Onset Temperature (Tₒ) (°C) | Max Transition Temperature (Tₘ) (°C) | Completion Temperature (Tₑ) (°C) | Enthalpy (ΔH) (kcal/mol) |

| 0 | 17.0 | 18.1 | 19.3 | 6.5 |

| 5 | 15.9 | 16.9 | 18.0 | 5.1 |

| 10 | 14.8 | 15.8 | 16.9 | 3.8 |

| 15 | 13.6 | 14.6 | 15.8 | 2.5 |

| 25 | - | - | - | ~0 |

Data adapted from studies on cholesterol mixed with 1-stearoyl-2-caproyl-sn-glycero-3-phosphocholine (C(18):C(10)PC). nih.gov Temperatures and enthalpy values are representative.

X-ray Diffraction

X-ray diffraction is a key technique for determining the atomic and molecular structure of materials, including the lamellar structure of lipid bilayers. nih.gov When applied to lipid membranes, small-angle X-ray scattering (SAXS) provides information about the bilayer thickness, lamellar repeat distance (d-spacing), and the electron density profile across the membrane. nih.gov

The incorporation of sterols into a lipid bilayer affects these structural parameters. For example, cholesterol is known to increase the thickness of fluid-phase bilayers by ordering the phospholipid acyl chains. Synchrotron X-ray scattering can be used to identify and characterize coexisting liquid-ordered (lo) and liquid-disordered (ld) phases in model raft mixtures, providing the lamellar spacing for each phase. nih.gov

Table 3: Representative X-ray Diffraction Data for Lipid Bilayers This table shows sample data that can be obtained via X-ray diffraction, demonstrating the characterization of different lipid phases in the presence of a sterol. Specific data for this compound is not available.

| Lipid Phase | Lamellar Spacing (d) | Key Features | Reference |

| Liquid-disordered (ld) | ~6.2 nm | Two orders of diffraction typically visible | nih.gov |

| Liquid-ordered (lo) | ~6.6 nm | Up to five orders of diffraction can be observed | nih.gov |

| Gel-phase like | Variable | Observed at specific sterol concentrations (e.g., 10-12 mol% cholesterol) | nih.gov |

Data is representative of ternary mixtures containing cholesterol, illustrating the capabilities of the technique.

Advanced Academic Applications of Cholesteryl Isoamyl Ether

Cholesteryl Isoamyl Ether in Liquid Crystal Research

The molecular architecture of this compound makes it a valuable component in the study and development of liquid crystals, particularly cholesteric liquid crystals. These materials exhibit a state of matter that is intermediate between a conventional liquid and a solid crystal, possessing both fluidity and long-range orientational order.

Cholesteric liquid crystals (CLCs), also known as chiral nematic liquid crystals, are characterized by a helical arrangement of molecules. nih.gov This supramolecular structure arises from the chirality inherent in the constituent molecules, such as cholesterol and its derivatives. nih.govnih.gov In the cholesteric phase, the elongated molecules align in a preferred direction within layers, with the director (the average direction of the long axes of the molecules) of each subsequent layer twisted by a small angle relative to the one before it. nih.gov This continuous twisting forms a helical superstructure. tandfonline.com

While cholesterol itself does not form a liquid crystal phase, many of its derivatives, including esters and ethers, do. nih.govmdpi.com The properties of liquid crystals formed from cholesterol derivatives are significantly influenced by the nature of the linkage (e.g., ether vs. ester) and the attached alkyl chain. Research comparing cholesterol-containing liquid crystal dimers with ether linkages to those with ester linkages has revealed that while the phase behavior is comparable, showing chiral nematic (N*) and smectic A (SmA) phases, the liquid crystal transition temperatures are lower for the ether-linked compounds. tandfonline.com The melting points, however, remain in a similar range. tandfonline.com

A study on various cholesteryl alkyl ethers demonstrated that they exhibit liquid crystalline properties analogous to their ester counterparts, but with lower phase transition temperatures. researchgate.net For instance, cholesteryl oleyl ether shows the same phase transitions as cholesteryl oleate, but at significantly lower temperatures. researchgate.net This suggests that the ether linkage in compounds like this compound results in a less thermally stable liquid crystalline phase compared to a corresponding ester. The study also noted the absence of "blue phases" in the ether derivatives, which are complex, highly ordered liquid crystal phases that can appear in a narrow temperature range between the cholesteric and isotropic liquid phases. researchgate.net

The table below summarizes the comparison of properties between cholesteryl ether and ester-linked liquid crystals based on available research.

| Property | Cholesteryl Ether-Linked Liquid Crystals | Cholesteryl Ester-Linked Liquid Crystals | Reference(s) |

| Phase Behavior | Chiral Nematic (N) and Smectic A (SmA) phases observed. | Chiral Nematic (N) and Smectic A (SmA) phases observed. | tandfonline.com |

| Transition Temperatures | Lower liquid crystal transition temperatures. | Higher liquid crystal transition temperatures. | tandfonline.comresearchgate.net |

| Melting Points | In the same range as esters. | In the same range as ethers. | tandfonline.com |

| Selective Reflection Wavelength (N phase)* | Lower than corresponding esters. | Higher than corresponding ethers. | tandfonline.com |

| Blue Phases | Not detected. | Can be present. | researchgate.net |

This table provides a generalized comparison based on studies of various cholesteryl alkyl ethers and esters.

Research into biomaterials has explored the use of cholesteryl ester liquid crystals in the fabrication of nanofibers for applications such as tissue engineering. These nanofibers are typically created by dispersing cholesteryl ester-based mesogens within a polymer matrix, such as polycaprolactone (B3415563) (PCL), and then using techniques like electrospinning. While this research has primarily focused on cholesteryl esters, the underlying principle of leveraging the self-organizing properties of cholesterol derivatives is relevant. The goal is to create scaffolds that mimic the native extracellular matrix (ECM) and provide a dynamic and responsive interface for cell growth. The liquid crystalline nature of the dispersed phase can impart unique viscoelastic properties to the nanofibers, which can enhance cellular attachment and proliferation.

A key feature of cholesteric liquid crystals, including those formed from this compound, is their unique optical properties, which arise from their helical superstructure. tandfonline.com These materials exhibit selective reflection of circularly polarized light. nih.gov When the pitch of the helix is on the order of the wavelength of visible light, the liquid crystal will reflect a specific color. researchgate.net The pitch, and therefore the reflected color, can be sensitive to external stimuli such as temperature, leading to thermochromic behavior. chymist.com

Studies on cholesterol-containing liquid crystal dimers with ether linkages have shown that the selective reflection wavelengths of the chiral nematic phase are lower than those of the corresponding ester compounds. tandfonline.com This indicates that the helical pitch is shorter in the ether-linked liquid crystals. The transition from the chiral nematic to a smectic A phase in these ether-linked systems can be accompanied by a significant increase in the selective reflection wavelength, which is indicative of an intermediate phase known as a twist grain boundary (TGB) phase. tandfonline.com

The supramolecular self-organization of these molecules is driven by a combination of factors, including the rigidity of the cholesterol core, the flexibility of the alkyl ether chain, and the chiral interactions that induce the helical twist. The nature of the ether linkage, as opposed to an ester linkage, influences the intermolecular interactions and thus the specific parameters of the self-organized structure, such as the pitch length and the stability of the liquid crystalline phases. tandfonline.comresearchgate.net

This compound in Nanomaterial Design and Delivery Systems Research

The amphiphilic character of this compound, with its hydrophobic steroid and isoamyl components and the ether linkage, makes it a candidate for use in the design of nanomaterials for drug and gene delivery. Cholesterol and its derivatives are known to be important components of biological membranes and are often incorporated into nanoparticle formulations to enhance stability and facilitate interaction with cells. nih.govnih.gov

Pullulan, a natural polysaccharide, can be chemically modified with hydrophobic moieties like cholesterol to create amphiphilic polymers that self-assemble into nanoparticles in aqueous environments. nih.gov These cholesterol-modified pullulan (CHP) nanoparticles consist of a hydrophilic pullulan shell and a hydrophobic core formed by the association of the cholesterol groups. tandfonline.comunitedimmunity.co.jp

Research has demonstrated the formation of stable, monodisperse nanogels from cholesterol-bearing pullulan. acs.org These nanoparticles can encapsulate hydrophobic drugs and proteins within their core. nih.govunitedimmunity.co.jp In some studies, acid-labile linkages, such as vinyl ether-cholesterol substituents, have been grafted onto the pullulan backbone. nih.govbohrium.comnih.govfigshare.comacs.org These linkages are stable at physiological pH but are cleaved under the acidic conditions found in endosomes or lysosomes, allowing for triggered release of the encapsulated cargo inside the target cells. nih.govbohrium.comnih.govfigshare.comacs.org The size and stability of these self-assembled nanoparticles can be controlled by factors such as the degree of cholesterol substitution and the molecular weight of the pullulan. tandfonline.comtandfonline.com

The table below presents findings from a study on self-assembled nanogels of an acid-labile cholesteryl-modified pullulan (acL-CHP).

| Parameter | Value | Conditions | Reference(s) |

| Hydrodynamic Radius | 26.5 ± 5.1 nm | pH 7.0 | nih.govbohrium.comfigshare.com |

| Radius Increase upon Acidification | ~135% | at pH 4.0 | nih.govbohrium.comfigshare.com |

| Graft Degradation | ~80% | after 24 hours at pH 4.0 | nih.govbohrium.comfigshare.com |

These findings highlight the pH-responsive nature of nanogels prepared with acid-labile cholesterol derivatives.

Lipid nanoparticles (LNPs) are a leading platform for the delivery of nucleic acid-based therapeutics, such as siRNA and mRNA. nih.govacs.org These formulations typically consist of an ionizable cationic lipid, a phospholipid, a PEGylated lipid, and cholesterol. nih.gov Cholesterol plays a crucial role in the stability and function of LNPs, contributing to membrane fluidity and facilitating the endosomal escape of the nucleic acid payload. nih.govnih.gov

The use of cholesterol derivatives, including cholesterol ethers, has been explored to modulate the properties of LNPs. Patent filings have disclosed the use of cholesteryl ethers, such as cholesteryl-2'-hydroxyethyl ether and cholesteryl-4'-hydroxybutyl ether, as components of lipid nanoparticles for nucleic acid delivery. google.comgoogle.comgoogleapis.comgoogle.com The inclusion of an ether linkage in cholesterol-based cationic lipids has been shown to be more efficient for gene delivery compared to other linkage types. mdpi.com This is attributed to the potential for more favorable electrostatic interactions with the plasmid DNA. mdpi.com Furthermore, cholesterol-based liposomes have demonstrated resistance to serum inhibition and good biocompatibility. mdpi.com

The structural modifications of cholesterol, such as the introduction of an isoamyl ether group, can influence the packing of the lipids within the nanoparticle, potentially affecting its size, stability, and interaction with biological membranes. Research on other cholesterol analogues has shown that such modifications can induce polymorphic shapes in lipid nanoparticles and enhance the intracellular delivery of mRNA.

Cholesteryl Ether Conjugates for Targeted Delivery Systems

Cholesteryl ethers, including analogues like this compound, are integral components in the design of advanced targeted drug delivery systems. The conjugation of therapeutic agents to a cholesterol moiety via a stable ether linkage offers a promising strategy to enhance drug efficacy and specificity, particularly in cancer therapy. researchgate.netnih.gov The underlying principle of this targeting mechanism relies on the distinct physiology of rapidly proliferating cells, such as tumor cells, which exhibit an elevated demand for cholesterol to support membrane biogenesis. researchgate.netnih.gov This leads to the overexpression of low-density lipoprotein (LDL) receptors on their surface. researchgate.netnih.gov Consequently, drug conjugates featuring a cholesterol component can be recognized and internalized by these cells through LDL receptor-mediated endocytosis, effectively concentrating the therapeutic payload at the tumor site. nih.govnih.gov

The ether linkage is chemically preferred over the more common ester linkage for conjugating molecules like polyethylene (B3416737) glycol (PEG) to cholesterol. acs.orgcsic.es While ester bonds are simpler to synthesize, they are susceptible to hydrolysis by endogenous enzymes, which can lead to premature cleavage of the conjugate and release of the cholesterol moiety, potentially causing aggregation of the delivery vehicle. acs.orgcsic.es Ether bonds provide significantly greater chemical stability, ensuring the integrity of the conjugate until it reaches its target. acs.orgcsic.es

Research has focused on synthesizing well-defined cholesteryl-PEG conjugates with uniform (non-disperse) PEG lengths. acs.orgcsic.es These stable ether-linked conjugates can be further derivatized with targeting ligands, such as peptides, to create multifunctional delivery systems. For instance, the cyclo-(RGDfK) peptide, a ligand for integrin receptors often overexpressed in cancer, has been successfully conjugated to Cholesteryl-PEG derivatives, demonstrating the potential for highly specific tumor targeting. acs.orgcsic.es

The general advantages of using cholesterol-based conjugates in drug delivery are summarized below:

| Feature | Benefit in Targeted Delivery | Source |

| LDL Receptor Targeting | Enhanced uptake by cancer cells which overexpress LDL receptors. | researchgate.netnih.gov |

| Increased Lipophilicity | Improved transport across cellular membranes and potential for brain delivery across the blood-brain barrier. | nih.gov |

| Prodrug Formation | Masks the activity of the conjugated drug until it is released at the target site, potentially reducing systemic toxicity. | researchgate.net |

| Stable Ether Linkage | Resists premature hydrolysis in the bloodstream, ensuring the delivery system remains intact until it reaches the target. | acs.orgcsic.es |

| Self-Assembly | Can be incorporated into larger delivery systems like liposomes and nanoparticles. | researchgate.netjst.go.jp |

Self-Assembling Systems in Gel Emulsion and Nanogel Preparation

The amphiphilic nature of cholesterol derivatives, including this compound, drives their self-assembly into complex supramolecular structures, which are harnessed in the preparation of gel emulsions and nanogels for various applications.

Gel Emulsions: Cholesterol derivatives can act as low-molecular-mass gelators (LMMGs) to stabilize gel emulsions. mdpi.commdpi.com Unlike traditional emulsions that rely on surfactants and a high internal phase volume, these systems are stabilized by a three-dimensional network of self-assembled gelator molecules in the continuous phase. mdpi.commdpi.com This network, formed through non-covalent interactions like hydrogen bonding and van der Waals forces, physically entraps droplets of the dispersed phase, preventing coalescence and phase separation. mdpi.commdpi.com

A key advantage of using LMMGs like cholesterol derivatives is that stable gel emulsions can be formed at low gelator concentrations. researchgate.net The formation and stability of these emulsions depend on several factors, including the insolubility of the gelator in the dispersed phase (typically water) and the immiscibility of the two phases. mdpi.com For example, a synthesized cholesterol derivative (CSA) has been shown to gelate various organic solvents, which can then serve as the continuous phase for a water-in-oil gel emulsion. mdpi.com The stability of such an emulsion was found to be superior in a toluene-water system, attributed to the specific molecular self-assembly behavior of the cholesterol derivative at the oil-water interface. mdpi.com

Nanogel Preparation: Nanogels are cross-linked, nano-sized hydrogel particles that can swell in aqueous media, making them excellent candidates for drug delivery. nih.gov Cholesterol-based nanogels are typically formed through the self-assembly of hydrophobically modified hydrophilic polymers. nih.gov In this design, a hydrophilic polymer backbone, such as pullulan or hyaluronic acid, is grafted with hydrophobic cholesterol moieties. nih.govresearchgate.net

In an aqueous environment, the hydrophobic cholesterol groups aggregate to form physical cross-linking points, while the hydrophilic polymer chains form the hydrated corona, resulting in a stable core-shell nanogel structure. nih.gov These cholesterol-bearing pullulan (CHP) nanogels have demonstrated the ability to encapsulate and deliver a variety of therapeutic molecules, including proteins, DNA, and anticancer drugs. nih.gov The size and density of the resulting nanogels can be controlled by the degree of cholesterol substitution on the polymer backbone. impactfactor.org

| System | Components | Assembly Mechanism | Key Application | Source |

| Gel Emulsion | Cholesterol Derivative (LMMG), Organic Solvent, Water | Self-assembly of LMMG into a 3D network in the organic phase, trapping water droplets. | Template for porous materials, controlled release. | mdpi.comresearchgate.net |

| Nanogel | Hydrophilic Polymer (e.g., Pullulan), Covalently-linked Cholesterol | Hydrophobic interactions drive aggregation of cholesterol moieties, forming physical cross-links in an aqueous medium. | Drug and protein delivery, tissue engineering. | nih.gov |

Supramolecular Chemistry Involving this compound Analogues

Supramolecular chemistry, which explores the chemistry "beyond the molecule," is founded on non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. researchgate.netresearchgate.net Cholesteryl ether analogues are exemplary molecules in this field due to their inherent ability to self-assemble into ordered, functional structures. nih.gov The rigid, bulky sterol ring combined with a flexible ether-linked alkyl chain imparts an amphiphilicity that dictates their packing and assembly at interfaces and in bulk. nih.gov

Studies on various cholesteryl esters, which are close analogues of cholesteryl ethers, reveal that their self-assembly and molecular packing can be predicted and understood. nih.gov At an air-water interface, for instance, different cholesteryl esters form distinct phases, such as fluidic or crystalline bilayers, depending on the length of the alkyl chain. nih.gov This behavior highlights the principle that subtle changes in the molecular structure of a cholesteryl analogue can significantly influence the resulting supramolecular architecture. This tunability is a cornerstone of designing advanced materials. Supramolecular gels formed by cholesterol derivatives are considered smart materials because their formation can be triggered or reversed by external stimuli, a property derived from the dynamic and reversible nature of the underlying non-covalent bonds. researchgate.net

Host-Guest Interactions and Controlled Release Mechanisms

A sophisticated application of supramolecular chemistry is the design of host-guest systems for controlled release. nih.gov In this paradigm, a "host" molecule with a defined cavity can encapsulate a "guest" molecule, such as a drug or a cholesteryl derivative. researchgate.net This interaction is governed by molecular recognition, where the size, shape, and chemical complementarity between the host and guest determine the stability of the resulting complex. researchgate.net

Cyclodextrins are common host molecules used in pharmaceutical sciences. nih.govresearchgate.net While direct studies involving this compound as a guest are not prevalent, the principles are well-established with analogous systems. For example, hydrogels have been developed using adamantane-conjugated polymers and cyclodextrin (B1172386) polymers. nih.gov The adamantane (B196018) "guest" fits into the cyclodextrin "host" cavity, creating a physical cross-link. This host-guest interaction mediates the formation of the hydrogel and controls its properties. nih.gov

This mechanism can be adapted for controlled release. A drug can be encapsulated within the host, and its release can be triggered by a competitive guest or a change in environmental conditions (e.g., pH, temperature) that disrupts the host-guest complex. researchgate.netnih.gov Alternatively, a cholesteryl ether analogue could be part of a larger delivery system (like a liposome (B1194612) or nanogel) that interacts with a host molecule. This interaction could modulate the release of a drug from the delivery system. The release of the guest from the host is a dynamic equilibrium, allowing for sustained and controlled delivery over time. nih.govgoogle.com

Self-Assembly Principles in Complex Biological Mimicry

The self-assembly of cholesteryl ether analogues is a powerful tool for creating systems that mimic complex biological structures and functions. Biological membranes, the most fundamental of these structures, are complex, self-assembled bilayers of lipids, with cholesterol playing a crucial role in modulating fluidity and integrity. nih.govnih.gov

Researchers use cholesteryl derivatives to mimic this behavior and construct artificial membranes or other biomimetic systems. nih.gov For example, self-assembled systems of AB-diblock copolymers mixed with a hydrophobic rigid homopolymer have been used to simulate the effect of varying cholesterol content in lipid bilayers. nih.gov These models help elucidate how cholesterol's rigid structure influences the ordering and packing of surrounding lipid chains. nih.govnih.gov

The interactions between ether-linked lipids and cholesterol are particularly relevant for biological mimicry, as ether lipids are found in various mammalian cell membranes. nih.gov The self-assembly of cholesteryl ether analogues with phospholipids (B1166683) can form vesicles or other nanostructures that mimic the lipid domains found in cell membranes. These biomimetic platforms are invaluable for studying biological processes, such as protein-membrane interactions or drug transport across barriers, in a controlled, simplified environment. This approach allows for the systematic study of how specific molecular features, like the ether linkage or the isoamyl chain, influence membrane properties and function.

Future Research Directions and Translational Potential

Expanding Synthetic Methodologies for Novel Cholesteryl Ether Analogues

The synthesis of cholesteryl alkyl ethers has been achieved through various methods. One established technique involves the alcoholysis of cholesterol p-toluenesulfonate, which has been shown to be effective for producing a range of ethers, including those with long-chain unsaturated alkyl groups. nih.gov Another method involves the reaction of the sodium salt of cholesterol with mesylates of fatty alcohols in toluene (B28343), in the presence of dimethylformamide. nih.gov This approach has been successfully used to synthesize hexyl, tetradecyl, and oleyl cholesteryl ethers. nih.gov

Future research should focus on expanding and refining these synthetic strategies to create a diverse library of novel cholesteryl ether analogues. This could involve:

Varying the Ether-Linked Chain: Synthesizing analogues with different alkyl and alkenyl chains (varying in length, branching, and degree of unsaturation) to systematically study structure-activity relationships.

Introducing Functional Groups: Incorporating functional groups into the ether-linked moiety to create derivatives for specific applications, such as fluorescently tagged ethers for imaging or reactive groups for conjugation to other molecules like polymers or antibodies. jst.go.jp

Developing pH-Sensitive Ethers: Creating cholesterol-based initiators with sensitive linkages, such as acetals, for the polymerization of other molecules, leading to the development of smart materials that respond to environmental cues like pH. rsc.org

Improving Efficiency and Yield: Optimizing reaction conditions and exploring new catalytic systems to improve the yield and purity of synthesized cholesteryl ethers, making them more accessible for large-scale applications. For example, methods have been developed for synthesizing cholesterol derivatives using cholesterol chloroformate in dichloromethane. mdpi.comnih.gov

These expanded methodologies will be instrumental in generating novel compounds for testing in biomaterials, drug delivery systems, and as probes for biological pathways.

Advancements in In Silico Modeling for Predictive Design

In silico modeling has become a powerful tool for understanding the complex dynamics of lipid metabolism and for the predictive design of novel therapeutic agents. researchgate.net Physiologically based kinetic (PBK) models have been developed to predict plasma cholesterol concentrations in humans, integrating numerous biochemical reactions and cholesterol pools. nih.gov These models can simulate the effects of genetic mutations on cholesterol levels and are valuable for studying lipoprotein dynamics. nih.govnih.gov

Future advancements in this area should focus on incorporating novel compounds like cholesteryl isoamyl ether into these predictive models. Specific research directions include:

Parameterization for Ether Lipids: Developing specific parameters for cholesteryl ethers within existing metabolic models. This would involve simulating their interaction with key enzymes and transport proteins, such as cholesterol ester transfer protein (CETP) and lecithin-cholesterol acyltransferase (LCAT), which are central to lipoprotein remodeling. google.comnih.gov

Predicting Membrane Interactions: Using all-atom (AA) and coarse-grained (CG) molecular dynamics simulations to model how this compound and its analogues insert into and affect the properties of lipid bilayers. acs.org Such simulations can predict the influence of the ether linkage on membrane dipole potential and cholesterol flip-flop motion, providing insights that are difficult to obtain experimentally. acs.org

Virtual Screening and Docking Studies: Employing molecular docking algorithms to predict the binding affinity of novel cholesteryl ether analogues with target proteins, such as pancreatic cholesterol esterase. rjptonline.org This can accelerate the discovery of compounds with desired inhibitory or modulatory activities for applications in managing conditions like hypercholesterolemia. researchgate.netrjptonline.org